

# Application Note: Quantification of Picolinafen Residues by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Picolinafen	
Cat. No.:	B105197	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantification of **picolinafen** residues in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). **Picolinafen** is a selective herbicide used for the control of broadleaf weeds.[1] Its monitoring is crucial to ensure compliance with Maximum Residue Limits (MRLs) in food and environmental samples.[2] The described protocol, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, provides high recovery and repeatability for accurate quantification at low levels.

Principle The method involves extracting **picolinafen** residues from a homogenized sample using an acetonitrile-based solvent. Co-extractive interferences are subsequently removed through partitioning with salts and a dispersive solid-phase extraction (d-SPE) cleanup step.[3] The purified extract is then analyzed by HPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.[4] Two specific precursor-to-product ion transitions are monitored for unambiguous identification and confirmation.[5][6] Quantification is typically performed using matrix-matched calibration standards to compensate for any matrix effects.

### **Experimental Protocol**



### **Reagents and Materials**

- Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).
- Reagents: Formic acid (analytical grade), Ammonium formate (analytical grade).[7]
- Salts: Anhydrous magnesium sulfate (MgSO<sub>4</sub>), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogenocitrate sesquohydrate.[6]
- d-SPE Sorbent: Primary Secondary Amine (PSA).[3]
- Standards: Picolinafen certified reference material (≥98.0% purity).[8]
- Equipment: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, high-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.22 μm).

### **Standard Solution Preparation**

- Stock Solution (100 μg/mL): Accurately weigh 10 mg of **picolinafen** standard and dissolve it in 100 mL of acetonitrile. Store at 2-10°C.[8]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile or an appropriate solvent mixture.
- Matrix-Matched Calibration Standards: Prepare calibration standards in blank matrix extract over a concentration range relevant to the expected residue levels (e.g., 1 to 100 μg/L).[9]
   The linearity of the method has been demonstrated in ranges such as 0.125–2000 ng/mL.
   [10]

### **Sample Preparation (QuEChERS Method)**

This protocol is a general guideline and may require optimization based on the specific matrix.

- Extraction:
  - Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.[6][9]
  - Add 10 mL of acetonitrile.[6]



- Add the appropriate salt mixture (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogenocitrate sesquihydrate).[3][6]
- Immediately cap and shake vigorously for 4 minutes using a mechanical shaker.
- Centrifuge at ≥3000 g for 5 minutes.[6][11]
- Dispersive SPE Cleanup:
  - Transfer a 5 mL aliquot of the upper acetonitrile supernatant to a 15 mL centrifuge tube containing 750 mg MgSO<sub>4</sub> and 125 mg PSA sorbent.
  - Vortex the tube for 30 seconds.[6]
  - Centrifuge at ≥3700 rpm for 5 minutes.[6]
  - $\circ$  Filter the supernatant through a 0.22  $\mu m$  syringe filter into an autosampler vial for analysis. [11]

### **HPLC-MS/MS Instrumentation and Conditions**

The following tables outline the recommended starting parameters for the analysis.

Table 1: HPLC Parameters



Parameter	Recommended Condition	
HPLC System	Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent	
Column	Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 2.7 $\mu$ m)[2]	
Column Temperature	40 °C[7]	
Mobile Phase A	Water with 0.1% Formic Acid and 2 mM Ammonium Formate[7]	
Mobile Phase B	Methanol[7]	
Flow Rate	0.3 - 0.5 mL/min	
Injection Volume	5 μL[7]	
Gradient Elution	Optimized to ensure separation from matrix interferences.	
Example Gradient	Start at 20% B, ramp to 100% B over 8 min, hold for 2 min.	

Table 2: Mass Spectrometry Parameters



Parameter	Recommended Condition	
Mass Spectrometer	Triple Quadrupole (e.g., Agilent 6470, Sciex 3200 Q TRAP)[7][9]	
Ionization Mode	Electrospray Ionization, Positive (ESI+)[2]	
Capillary Voltage	+4000 V[2]	
Source Temperature	450 °C[2]	
Nebulizer Gas	45 (arbitrary units)[2]	
Collision Gas	Argon[2]	
Detection Mode	Multiple Reaction Monitoring (MRM)[6]	
Q1/Q3 Resolution	1.0 Da[2]	

# **Quantitative Data and Method Performance**

Table 3: MRM Transitions and Collision Energies for Picolinafen

Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Use
377.1	238.1	50	28	Quantitation[4][5]
377.1	145.1	50	68	Confirmation[4]

Note: The precursor ion may also be cited as 376 or 377.090 depending on instrument resolution and protonation state observed.[5][6]

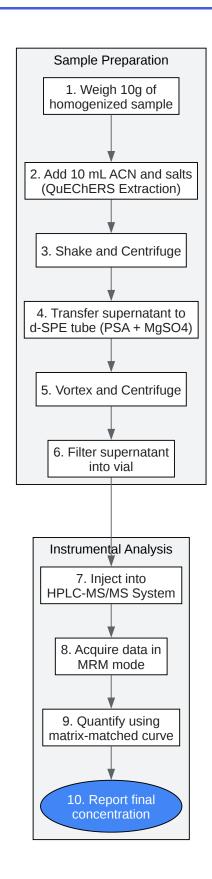
Table 4: Summary of Method Performance Characteristics



Parameter	Typical Value	Matrix
Limit of Quantification (LOQ)	0.05 mg/kg[10]	Wheat and Barley Grain
5 ng/L[2]	Drinking Water (with online extraction)	
Linearity (r²)	>0.995[10]	Standard Solutions
Recovery	70 - 120% (Typical target range)[5][7]	Various
Repeatability (RSD)	< 20% (Typical target range)[7] [10]	Various
Retention Time (approx.)	7.90 - 8.56 min (Varies with conditions)[4][6]	-

# **Visualization of Experimental Workflow**





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Caption: Workflow for **Picolinafen** Residue Analysis.



#### Conclusion

The HPLC-MS/MS method presented here is a highly effective tool for the routine monitoring of **picolinafen** residues. The combination of a streamlined QuEChERS sample preparation protocol and the selectivity of tandem mass spectrometry allows for the accurate and precise quantification of **picolinafen** at levels compliant with regulatory standards in diverse and complex matrices.

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